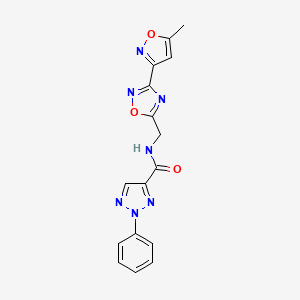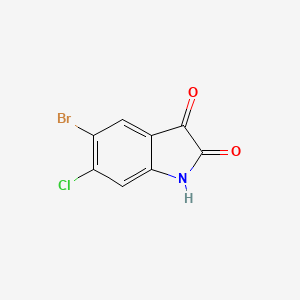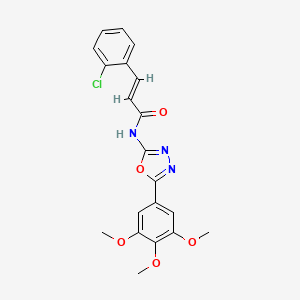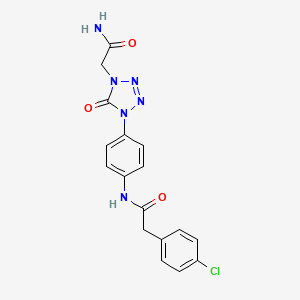
6-Cyclopropyl-4-(4-methoxyphenyl)-2-(methylthio)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Cyclopropyl-4-(4-methoxyphenyl)-2-(methylthio)nicotinonitrile, also known as CP-544, 972, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antiprotozoal Activity
A study focused on the synthesis of related compounds, such as diamidines from nicotinonitrile derivatives, demonstrated potent antiprotozoal activities. These compounds were evaluated against Trypanosoma b.rhodesiense and P. falciparum, showing IC(50) values less than 10 nM, indicating high effectiveness in vitro. Additionally, certain compounds were curative in an in vivo mouse model for T. b. r. at low oral dosages, highlighting their potential in treating protozoal infections (Ismail et al., 2003).
Anticancer Properties
Research on nicotinonitrile derivatives bearing imino moieties has revealed their potential in enhancing apoptosis and inhibiting tyrosine kinase, a key enzyme in cancer cell proliferation and survival. Selected derivatives exhibited potent antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range. These findings suggest that such derivatives could serve as promising anticancer agents, warranting further investigation for their therapeutic potential (El-Hashash et al., 2019).
Corrosion Inhibition
A study on the inhibitory effects of pyridine derivatives, including 2-amino-4-(4-methoxyphenyl)nicotinonitrile, on steel corrosion in HCl solution has provided insights into their potential as corrosion inhibitors. These compounds showed high inhibition efficiency, up to 90.24%, at certain concentrations. The research employed various analytical techniques, such as electrochemical impedance spectroscopy and quantum chemical studies, to elucidate the mechanisms behind their effectiveness (Ansari et al., 2015).
Synthesis of Pyranopyrazoles
The compound has been used in the synthesis of pyranopyrazoles, demonstrating the utility of isonicotinic acid as a dual and biological organocatalyst. This green, simple, and efficient method for preparing pyranopyrazoles highlights the compound's role in facilitating environmentally friendly chemical syntheses (Zolfigol et al., 2013).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O2S/c20-14-5-3-13(4-6-14)11-26(15-7-8-16(21)17(22)10-15)29(27,28)18-2-1-9-25-12-23-24-19(18)25/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUGRKOOLPZQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2960712.png)
![[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B2960715.png)
![2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2960716.png)


![N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2960721.png)
![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2960722.png)
![N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960723.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2960724.png)
![2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)